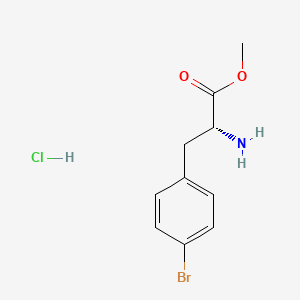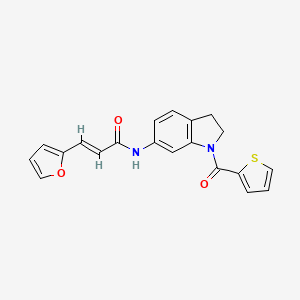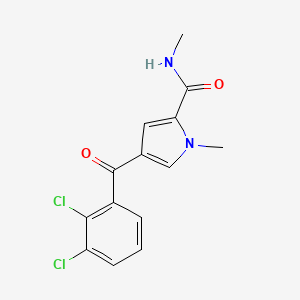
Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride” is a chemical compound with the CAS Number: 2460750-74-5 . It has a molecular weight of 308.6 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-(4-bromophenyl)-2-(methylamino)propanoate hydrochloride . The InChI code for this compound is 1S/C11H14BrNO2.ClH/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8;/h4-7,13H,1-3H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.6 . It is a powder and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Peptide Synthesis
H-D-Phe(4-Br)-OMe.HCl: is utilized in peptide synthesis due to its role as an amino acid derivative. It can be incorporated into peptides to study protein interactions, enzyme-substrate dynamics, and other biochemical pathways. The bromine atom at the para position of the phenyl ring can be used for further chemical modifications, such as cross-linking .
Proteomics Research
Researchers use this compound in proteomics to modify peptides and proteins, which aids in the identification and quantification of proteins in complex mixtures. The modification can enhance the detection sensitivity in mass spectrometry-based proteomic analysis .
Drug Discovery
In drug discovery, H-D-Phe(4-Br)-OMe.HCl serves as a building block for the synthesis of pharmaceuticals. Its structure is key in the development of new drugs, especially those targeting the central nervous system, due to its ability to cross the blood-brain barrier .
Molecular Biology
This compound is used in molecular biology as a selective agent in the study of brominated analogs of amino acids. It helps in understanding the role of halogens in biological systems and their potential therapeutic effects .
Material Science
In material science, H-D-Phe(4-Br)-OMe.HCl can be used to synthesize novel polymers with specific properties. The bromine atom allows for the introduction of other functional groups through substitution reactions, leading to materials with unique characteristics .
Bioconjugation Techniques
The compound is applied in bioconjugation techniques for attaching biomolecules to various surfaces or to each other. This is particularly useful in the development of biosensors and diagnostic assays .
Neurological Research
Due to its structural similarity to phenylalanine, H-D-Phe(4-Br)-OMe.HCl is used in neurological research to study neurotransmitter pathways and receptor binding. It can act as an analog to investigate the effects of bromination on biological activity .
Agricultural Chemistry
In agricultural chemistry, this compound can be explored for the development of new herbicides or pesticides. Its brominated aromatic structure could interact with specific enzymes or receptors in pests, providing a targeted approach to crop protection .
Safety and Hazards
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYQWPUGHHRKME-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Phe(4-Br)-OMe.HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)
![Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate](/img/structure/B2588484.png)




![N-(2-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2588493.png)



![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2588500.png)


![2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide](/img/structure/B2588506.png)